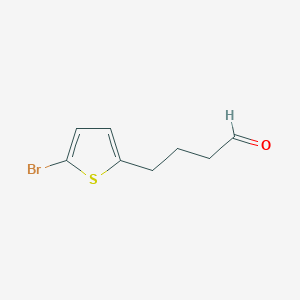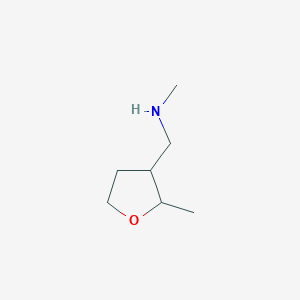
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine is an organic compound with the molecular formula C7H15NO It is a derivative of methanamine, where the amine group is substituted with a methyl group and a 2-methyltetrahydrofuran-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
n-Methyl-1-(tetrahydro-3-furanyl)methanamine: This compound is structurally similar but lacks the methyl group on the tetrahydrofuran ring.
n-Methyl-1-(tetrahydrofuran-2-yl)methanamine: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-(2-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
PCSBBXBDAKGZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
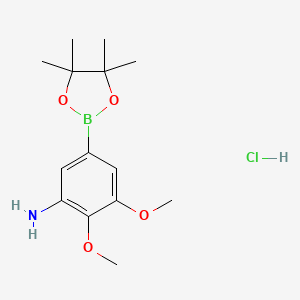
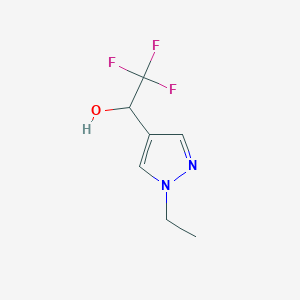
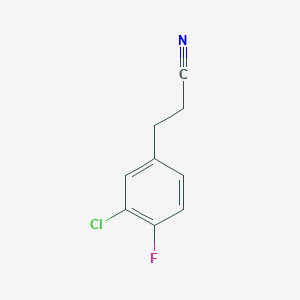
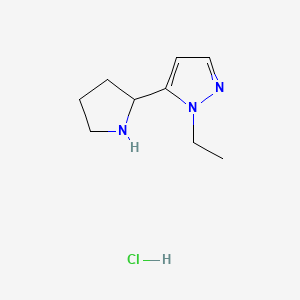

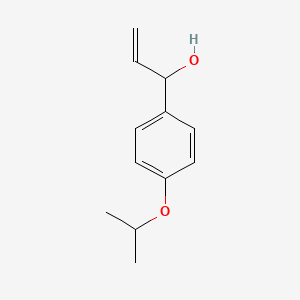
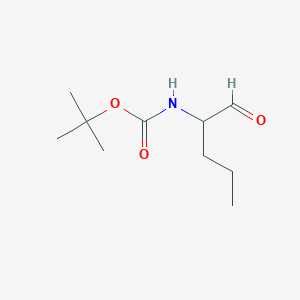
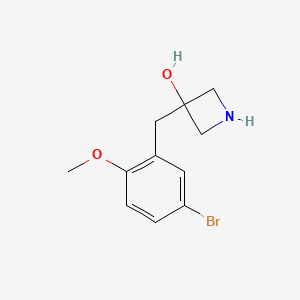
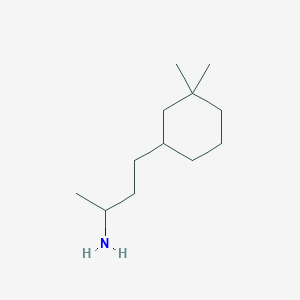
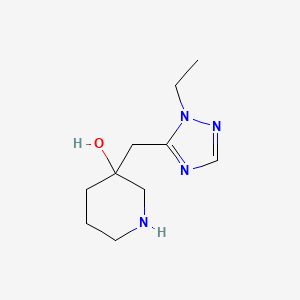
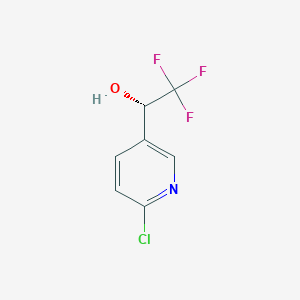
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
